(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization : Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative related to the queried compound and confirmed its structure using spectroscopic methods and quantum chemical calculations. This study aids in understanding the synthesis and properties of such compounds, which could be relevant for further applications in material science or medicinal chemistry (Singh, Rawat, & Sahu, 2014).
Cytotoxic Agents : Tarleton et al. (2013) explored the synthesis of focused compound libraries, including analogues of the queried compound, to identify new lead compounds with improved cytotoxicity. Such research could be instrumental in the development of new anticancer drugs (Tarleton, Dyson, Gilbert, Sakoff, & McCluskey, 2013).
Metal-Free Synthesis : Kumar, Rāmānand, and Tadigoppula (2017) developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives, closely related to the queried compound. Their method highlights the potential for greener and more sustainable chemical syntheses (Kumar, Rāmānand, & Tadigoppula, 2017).
Antimicrobial and Anti-inflammatory Agents : Ravula et al. (2016) synthesized and evaluated novel pyrazoline derivatives, structurally similar to the compound , for their antiinflammatory and antibacterial activity. This study implies potential applications in developing new antimicrobial and anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Quinoline-Based Compounds : Khokra et al. (2015) worked on quinoline-based furanones and their nitrogen analogues, demonstrating significant antibacterial and anti-inflammatory properties. The study of these compounds can contribute to the development of new therapeutics (Khokra, Jyoti, Chetan, Kaushik, Alam, Zaman, Ahmad, Khan, & Husain, 2015).
Properties
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(2-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-31-21-8-3-2-7-19(21)23-22(20(28)10-9-18-6-4-15-33-18)24(29)25(30)27(23)12-5-11-26-13-16-32-17-14-26/h2-4,6-10,15,23,29H,5,11-14,16-17H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAWNFXJTLKGTD-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.